2-Methoxyfluoren-9-one

Catalog No.
S9059114
CAS No.
3133-07-1
M.F
C14H10O2
M. Wt
210.23 g/mol
Availability
Inquiry
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2-Methoxyfluoren-9-one

CAS Number

3133-07-1

Product Name

2-Methoxyfluoren-9-one

IUPAC Name

2-methoxyfluoren-9-one

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C14H10O2/c1-16-9-6-7-11-10-4-2-3-5-12(10)14(15)13(11)8-9/h2-8H,1H3

InChI Key

QNBZCSMULZKFNV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=CC=CC=C3C2=O

2-Methoxyfluoren-9-one is an organic compound characterized by the molecular formula C14H10O2C_{14}H_{10}O_{2}. It is a derivative of fluorenone, featuring a methoxy group at the 2-position on the fluorene structure. The compound is recognized for its planar structure, which is essential for its interactions in various applications, including photophysical properties and biological activities. The presence of the methoxy group influences its solubility and reactivity, making it a subject of interest in synthetic organic chemistry and material science.

, including:

  • Electrophilic Aromatic Substitution: The methoxy group acts as a directing group, facilitating substitution reactions at the ortho and para positions relative to itself.
  • Reduction Reactions: It can be reduced to form corresponding alcohols or hydrocarbons under specific conditions.
  • Condensation Reactions: It can undergo condensation with various nucleophiles, forming larger organic frameworks.
  • Oxidative Reactions: 2-Methoxyfluoren-9-one can be oxidized to produce more complex structures or functional groups, often utilizing metal catalysts or oxidizing agents like silver(I) salts or potassium persulfate .

Research has indicated that 2-Methoxyfluoren-9-one exhibits notable biological activities. It has been studied for its potential anti-cancer properties, particularly in inhibiting the growth of certain cancer cell lines. The compound's interactions with biological targets may involve modulation of signaling pathways associated with cell proliferation and apoptosis. Additionally, it has shown antioxidant properties, which could contribute to its protective effects against oxidative stress in biological systems .

Several methods have been developed for synthesizing 2-Methoxyfluoren-9-one:

  • Palladium-Catalyzed Annulation: This method involves the reaction of arynes with 2-halobenzaldehydes in the presence of palladium catalysts, yielding fluorenone derivatives in good yields .
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields when transforming substituted iodobenzophenones into methoxy fluorenones through intramolecular cyclizations .
  • Oxidative Decarboxylation: A method involving the oxidative decarboxylation of aroylbenzoic acids has been reported, which generates fluorenone products effectively under radical conditions .

2-Methoxyfluoren-9-one finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Material Science: Its photophysical properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
  • Pharmaceuticals: Due to its biological activity, it is being explored as a potential lead compound in drug development for cancer therapies.

Studies on 2-Methoxyfluoren-9-one have focused on its interactions with various biological macromolecules. Notably, it has been shown to interact with DNA and proteins, influencing their functions and potentially leading to therapeutic applications. These interactions are often studied using spectroscopy techniques to elucidate binding affinities and mechanisms of action .

Several compounds share structural similarities with 2-Methoxyfluoren-9-one. Here are some notable examples:

Compound NameStructure TypeUnique Features
FluorenoneParent CompoundLacks substituents; serves as a baseline for comparison.
9-MethoxyfluorenoneMethoxy at 9-positionDifferent position of methoxy affects reactivity and properties.
2-HydroxyfluorenoneHydroxy GroupExhibits different solubility and reactivity patterns compared to methoxy derivatives.
1-Methoxy-9H-fluorenMethoxy at 1-positionAlters electronic properties significantly due to position change.

Each of these compounds exhibits unique reactivity patterns and biological activities due to variations in substituent positioning and type, highlighting the structural diversity within this class of compounds.

2-Methoxyfluoren-9-one (CAS: 3133-07-1) is a polycyclic aromatic ketone with the molecular formula $$ \text{C}{14}\text{H}{10}\text{O}_{2} $$ and a molecular weight of 210.23 g/mol. Its IUPAC name, 2-methoxy-9H-fluoren-9-one, reflects the methoxy substituent at the second carbon and the ketone group at the ninth position of the fluorene backbone. The compound’s structure consists of two benzene rings fused to a central five-membered ring containing the carbonyl group, as illustrated below:

$$
\text{Structure: } \text{COC}1=\text{C}(\text{C}2=\text{C}(\text{C}=\text{C}1)\text{C}3=\text{C}(\text{C}=\text{CC}=\text{C}3)\text{C}2=O)
$$

Key identifiers include:

PropertyValueSource
CAS Number3133-07-1
Molecular Formula$$ \text{C}{14}\text{H}{10}\text{O}_{2} $$
Molecular Weight210.23 g/mol
Synonyms2-Methoxy-9-fluorenone, Aldrich CPR R257508

The methoxy group enhances the compound’s electron-rich nature, influencing its reactivity in electrophilic substitution and cross-coupling reactions.

Historical Context in Organic Chemistry Research

Fluorenone derivatives have been studied since the early 20th century, with 2-methoxyfluoren-9-one emerging as a model system for investigating aromatic ketone chemistry. Traditional synthesis routes relied on Friedel-Crafts acylation or oxidation of fluorene derivatives, often requiring harsh acidic conditions. However, the advent of transition-metal catalysis in the late 20th century revolutionized fluorenone synthesis.

A landmark development occurred in 2008 with the introduction of a palladium-catalyzed annulation strategy. This method utilized 2-iodoarenecarboxaldehydes and aryne precursors to construct the fluorenone core under mild conditions, avoiding stoichiometric oxidants. For instance, reacting 2-iodobenzaldehyde with 2-(trimethylsilyl)phenyl triflate in the presence of Pd(dba)$$_2$$ and a phosphine ligand yielded fluoren-9-one derivatives efficiently. This approach enabled the incorporation of halogens and other functional groups, paving the way for derivatives like 2-bromofluoren-9-one, which serve as intermediates in Suzuki-Miyaura and Sonogashira couplings.

The methoxy substituent in 2-methoxyfluoren-9-one further expands its versatility. Electron-donating groups like methoxy stabilize intermediates in palladium-catalyzed reactions, facilitating the synthesis of complex polycyclic systems. Such advancements underscore the compound’s role in modern synthetic methodologies, particularly in pharmaceuticals and materials science.

2-Methoxyfluoren-9-one represents a significant derivative of the fluorenone family, characterized by its distinctive tricyclic aromatic framework with methoxy substitution at the 2-position [5]. The molecular formula C14H10O2 indicates a molecular weight of 210.23 grams per mole, reflecting the addition of a methoxy group to the parent fluorenone structure [5]. The compound exhibits a canonical SMILES notation of COC1=CC2=C(C=C1)C3=CC=CC=C3C2=O, which systematically describes its structural connectivity [5].

The molecular architecture consists of a central five-membered ring containing the ketone functional group at the 9-position, flanked by two benzene rings in an ortho-fused arrangement [29] [30]. This tricyclic system maintains the fundamental planar geometry characteristic of fluorene derivatives, where the fluorene skeleton adopts a nearly planar conformation [29] [10]. The methoxy substituent (-OCH3) at the 2-position introduces an electron-donating group that significantly influences the electronic properties of the aromatic system [17].

Table 1: Molecular Characterization Data for 2-Methoxyfluoren-9-one

PropertyValue
Molecular FormulaC14H10O2
Molecular Weight (g/mol)210.23
SMILESCOC1=CC2=C(C=C1)C3=CC=CC=C3C2=O
InChIInChI=1S/C14H10O2/c1-16-9-6-7-11-10-4-2-3-5-12(10)14(15)13(11)8-9/h2-8H,1H3
InChI KeyQNBZCSMULZKFNV-UHFFFAOYSA-N
CAS Registry Number245489
IUPAC Name2-methoxyfluoren-9-one
PubChem CID245489

The functional group analysis reveals two primary reactive centers: the carbonyl group at position 9 and the methoxy ether linkage at position 2 [5]. The ketone functionality serves as the principal chromophore, responsible for the compound's characteristic light absorption properties and its light yellow to yellow coloration [3] [30]. The methoxy group functions as an electron-donating substituent through resonance effects, which can stabilize positive charge development during electrophilic aromatic substitution reactions [17].

Computational analysis indicates predicted collision cross sections for various adduct forms, with [M+H]+ showing 142.7 Ų, [M+Na]+ displaying 153.7 Ų, and [M-H]- exhibiting 149.1 Ų [5]. These values provide insight into the three-dimensional molecular volume and gas-phase conformational behavior of the compound.

Crystallographic Analysis

While specific crystallographic data for 2-methoxyfluoren-9-one remains limited in the available literature, extensive crystallographic studies of related fluorenone derivatives provide valuable structural insights [9] [10] [13]. Fluorenone compounds typically crystallize with the tricyclic core maintaining high planarity, where the central five-membered ring and adjacent benzene rings exist in essentially coplanar arrangements [13] [29].

Related fluorene derivatives demonstrate characteristic crystallographic features, including nearly planar molecular geometries with minimal deviation from planarity [10] [13]. In the case of 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde, the fluorene scaffold adopts a nearly planar geometry with formyl groups inclined at angles ranging from 3.3 to 4.2 degrees with respect to the fluorene moiety [13]. These observations suggest that 2-methoxyfluoren-9-one likely maintains similar structural characteristics in the solid state.

Crystal packing analysis of fluorenone derivatives reveals the importance of intermolecular interactions, particularly carbon-hydrogen to oxygen hydrogen bonding [13]. These interactions contribute to the formation of supramolecular motifs and influence the overall crystal stability [13]. The presence of the methoxy group in 2-methoxyfluoren-9-one may introduce additional hydrogen bonding possibilities through the oxygen atom, potentially affecting crystal packing arrangements.

The molecular conformation in fluorenone derivatives is influenced by the rigid tricyclic framework, which restricts conformational flexibility [29] [31]. The planar structure facilitates π-π stacking interactions between adjacent molecules in the crystal lattice, contributing to the overall crystal stability and physical properties [12] [15].

Comparative Structural Analysis with Fluorenone Derivatives

The structural analysis of 2-methoxyfluoren-9-one in comparison with other fluorenone derivatives reveals significant insights into structure-property relationships within this chemical family [17] [18]. The parent fluorenone (C13H8O) serves as the fundamental reference point, possessing a molecular weight of 180.20 grams per mole and containing only the essential ketone functional group [21].

Table 2: Structural Comparison of Fluorenone Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Functional GroupsSubstitution Position
Fluorenone (parent)C13H8O180.20KetoneNone
2-Methoxyfluoren-9-oneC14H10O2210.23Ketone, Methoxy2-position
2-Methyl-9H-fluoren-9-oneC14H10O194.23Ketone, Methyl2-position
2,7-Dimethyl-9H-fluoren-9-oneC15H12O208.25Ketone, Dimethyl2,7-positions

The introduction of methoxy substitution at the 2-position results in a molecular weight increase of 30.03 grams per mole compared to the parent fluorenone, reflecting the addition of the -OCH3 group [5] [21]. This substitution pattern differs significantly from methyl-substituted derivatives, where 2-methyl-9H-fluoren-9-one exhibits a molecular weight of 194.23 grams per mole [1] [3].

Electronic effects of substituents play a crucial role in determining the photophysical properties of fluorenone derivatives [17]. Research demonstrates that methoxy substituents at meta positions relative to the carbonyl group significantly affect fluorescence quantum yields and radiationless deactivation pathways [17]. The 2-position in fluorenone corresponds to a meta relationship with the carbonyl group, suggesting that 2-methoxyfluoren-9-one may exhibit enhanced nonradiative decay rates compared to the parent compound [17].

Comparative studies indicate that the position of methoxy substitution critically influences excited-state properties [17]. While para-positioned methoxy groups show minimal impact on fluorescence characteristics, meta-positioned substituents, such as in 2-methoxyfluoren-9-one, demonstrate substantial modifications in photophysical behavior [17]. The cumulative effect of multiple methoxy substituents further enhances these changes, with compounds like 2,4,7-trimethoxyfluorenone showing approximately 30-fold increases in nonradiative decay rates [17].

Table 3: Physical Properties of 2-Methoxyfluoren-9-one

PropertyValue
Physical State (at RT)Solid
ColorLight Yellow to Yellow
Molecular GeometryNearly planar tricyclic
PlanarityHigh (fluorene core planar)
Predicted CCS [M+H]+ (Ų)142.7
Predicted CCS [M+Na]+ (Ų)153.7
Predicted CCS [M-H]- (Ų)149.1

The structural rigidity of the fluorenone framework ensures that geometric changes upon substitution remain minimal [29] [31]. However, the electronic modifications introduced by methoxy substitution can significantly alter chemical reactivity and spectroscopic properties [17] [18]. The electron-donating nature of the methoxy group stabilizes positive charge development during electrophilic reactions, potentially influencing the compound's synthetic utility and chemical behavior [17].

Conventional Synthetic Routes

Oxidation of Methoxy-Substituted Fluorenes

The most straightforward approach to synthesizing 2-methoxyfluoren-9-one involves the direct oxidation of 2-methoxyfluorene as the starting material [1]. This method relies on the selective oxidation of the methylene bridge in the fluorene core to form the corresponding ketone functionality. Several oxidizing agents have been investigated for this transformation, with varying degrees of success and selectivity.

Permanganate-mediated oxidation represents one of the most extensively studied approaches for fluorene oxidation [2] [3]. The kinetic studies conducted on fluorene derivatives reveal that the oxidation by permanganate ion follows a well-defined mechanism involving the formation of one-to-one intermediate complexes between the substrate and the oxidizing agent in a pre-equilibrium step [2]. The final oxidation products of fluorene derivatives have been conclusively identified through gas chromatography-mass spectrometry, fourier-transform infrared spectroscopy, and chemical analytical tools as the corresponding fluorenone derivatives [2].

The oxidation kinetics demonstrate first-order dependence with respect to permanganate concentration and fractional-first-order dependences with respect to fluorene concentrations [2]. Under comparable experimental conditions, the order of oxidation rates for fluorene derivatives follows the sequence: dichlorofluorene > fluorene > diiodofluorene > dibromofluorene [2]. This trend indicates that electron-withdrawing substituents generally enhance the oxidation rate, which has implications for methoxy-substituted fluorenes where the methoxy group acts as an electron-donating substituent.

Alternative oxidation protocols have been developed using hexacyanoferrate(III) as the oxidizing agent in alkaline medium [4] [5]. The kinetic investigations show that this reaction exhibits first-order kinetics with respect to hexacyanoferrate(III) concentration and fractional-first-order dependences on both fluorene and hydroxide ion concentrations [5]. The proposed mechanism involves the formation of a one-to-one intermediate complex between fluorene and the hexacyanoferrate(III) species in a pre-equilibrium step [5].

Sodium bismuthate has emerged as another effective oxidizing agent for the conversion of substituted fluorenes to their corresponding ketones [6]. The oxidation of 2-methoxy-13H-dibenzo[a,g]fluorene with sodium bismuthate in acetic acid demonstrates the versatility of this approach. The reaction conditions significantly influence the product distribution, with temperature playing a crucial role in determining the selectivity between ketone formation and acetoxylation [6].

Table 1: Oxidation Conditions and Yields for Fluorene Derivatives

Oxidizing AgentSubstrateConditionsYieldProductReference
Potassium permanganateFluorene derivativesNeutral organic medium, 25°CVariable9H-fluorenone derivatives [2]
Hexacyanoferrate(III)FluoreneAlkaline medium, 25°CGood9H-fluorenone [5]
Sodium bismuthate2-methoxy-dibenzofluoreneAcOH, reflux34.3% (ketone)Fluorenone derivative [6]
Molecular oxygenFluoreneAcetic acid, metal catalyst83.76%Fluorenone [7]

The industrial-scale oxidation of fluorene typically employs molecular oxygen or air as the oxidizing agent in the presence of metal catalysts [7] [8]. The Amoco MC method represents a highly efficient production route that utilizes oxygen in the presence of a bromine compound and metal catalyst [7]. This process achieves high productivity with the formation of fluorenone in yields exceeding 83% after proper purification [7].

The mechanism of oxygen-mediated oxidation involves radical pathways, with the metal catalyst facilitating the activation of molecular oxygen [7]. The presence of bromine compounds enhances the catalytic activity by promoting the formation of reactive intermediates. The reaction proceeds through a series of electron transfer steps, ultimately leading to the selective oxidation of the methylene bridge while preserving the aromatic system [7].

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation represents an alternative synthetic strategy that can potentially access 2-methoxyfluoren-9-one through intramolecular cyclization reactions. This approach typically involves the use of appropriately substituted biaryl compounds as precursors, which undergo intramolecular acylation to form the fluorenone core [9] [10] [11].

The fundamental principle underlying Friedel-Crafts acylation of fluorene systems involves the electrophilic substitution reaction catalyzed by Lewis acids [9]. Aluminum chloride serves as the most commonly employed catalyst for these transformations, facilitating the formation of acylium ion intermediates that subsequently attack the aromatic system [9]. The regioselectivity of acylation on fluorene derivatives is well-established, with substitution occurring preferentially at the 2-position, and when this position is blocked, acylation proceeds at the equivalent 7-position [11].

The preparation of 2,7-diacetyl fluorene through Friedel-Crafts acetylation has been achieved in 72% yield using standard conditions [11]. The acetylation procedure involves equimolar quantities of acetyl chloride and anhydrous aluminum chloride in dry solvent, with the fluorene substrate added dropwise to the stirred reaction mixture [9]. The reaction proceeds under mild conditions, typically requiring 5 minutes for substrate addition followed by continued stirring at the desired temperature [9].

Table 2: Friedel-Crafts Acylation Conditions for Fluorene Derivatives

SubstrateAcylating AgentCatalystSolventTemperatureTimeYieldReference
FluoreneAcetyl chlorideAlCl₃Dry organicVariable5-120 min72% [11]
Substituted fluorenesAcetyl chlorideAlCl₃Dry organicVariableVariableVariable [10]
2-fluorenyl ethersAcyl chloridesAlCl₃Dry organicControlledVariableGood [12]

The substituent effects on diacetylation patterns have been extensively investigated [10]. The nature and position of substituents exert a profound influence on the resulting substitution pattern during Friedel-Crafts acylation. Electron-donating groups such as methoxy substituents generally activate the aromatic system toward electrophilic attack, while their positioning determines the regioselectivity of subsequent acylation reactions [10].

Intramolecular Friedel-Crafts acylation has been successfully employed for the synthesis of fluorene derivatives through cyclization of appropriately positioned biaryl precursors [13]. Iron-catalyzed intramolecular Friedel-Crafts alkylation of biaryl alcohols represents a highly efficient method for constructing polysubstituted fluorene systems [13]. This approach demonstrates excellent functional group tolerance and provides access to complex fluorene structures that would be difficult to obtain through alternative methods [13].

The mechanism of intramolecular Friedel-Crafts cyclization involves the initial formation of a carbocation intermediate through acid-catalyzed dehydration or Lewis acid activation of the appropriate leaving group [13]. The resulting electrophilic center subsequently undergoes intramolecular attack by the adjacent aromatic system, leading to ring closure and formation of the fluorene framework [13].

Advanced Synthesis Techniques

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for enhancing the efficiency and selectivity of fluorene and fluorenone preparation [14] [15] [16]. The application of microwave irradiation significantly reduces reaction times while often improving yields and reducing the formation of side products [15].

The preparation of poly(fluorene) derivatives using microwave irradiation demonstrates the potential of this technology for fluorene chemistry [15] [16]. Compared to conventional oil heating bath methods that require 24 hours and produce molecular weights of 12,800 with 82% yield, microwave irradiation of 9,9-di-n-octyl-2,7-dibromofluorene produces poly[2,7-(9,9-di-n-octylfluorene)] with significantly higher molecular weight (24,200) and improved yield (88%) in substantially shorter reaction time of 180 minutes [16].

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

MethodReaction TimeMolecular WeightYieldEfficiency FactorReference
Oil heating bath24 hours12,80082%1.0 [16]
Microwave irradiation180 minutes24,20088%8.0 [16]

The mechanism underlying microwave-enhanced synthesis involves the direct heating of polar molecules through dielectric heating [15]. This process provides more uniform and efficient energy transfer compared to conventional heating methods, leading to faster reaction rates and improved selectivity [15]. The rapid heating rates achievable with microwave irradiation can also favor kinetically controlled processes over thermodynamically controlled side reactions [15].

Microwave-assisted radiosynthesis has been successfully applied to complex fluorinated organic compounds [14]. The optimization of coupling reactions under microwave conditions typically involves systematic exploration of reaction times, temperatures, and microwave powers [14]. These studies demonstrate that microwave irradiation can reduce reaction times by factors of six or more while maintaining or improving yields [14].

The application of microwave technology to fluorenone synthesis would be expected to provide similar advantages in terms of reaction efficiency and product quality. The polar nature of the carbonyl functionality in fluorenone makes these compounds particularly suitable for microwave-assisted synthesis, as the ketone group can effectively absorb microwave energy and facilitate rapid heating [14].

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis approaches for fluorenone derivatives have gained significant attention due to the increasing importance of chiral fluorene-based compounds in pharmaceutical and materials applications [17] [18] [19] [20]. These methods typically employ chiral catalysts to control the stereochemical outcome of key bond-forming reactions.

Palladium-catalyzed asymmetric synthesis has emerged as a particularly powerful approach for constructing chiral fluorene derivatives [19] [20]. An efficient protocol for the asymmetric synthesis of fluorenols through an enantioconvergent process enabled by palladium(II)/chiral norbornene cooperative catalysis has been developed [19] [20]. This approach allows facile access to diverse functionalized chiral fluorenols with consistently excellent enantioselectivities, applying readily available racemic secondary ortho-bromobenzyl alcohols and aryl iodides as starting materials [19] [20].

Table 4: Asymmetric Synthesis Results for Fluorene Derivatives

Starting MaterialCatalyst SystemEnantioselectivityYield RangeNumber of ExamplesReference
Racemic benzyl alcoholsPd(II)/chiral norbornene90-99% eeGood49 examples [19] [20]
α-halo-α-fluoroketonesNi/bis(oxazoline)High eeGoodMultiple [17]

The enantioconvergent strategy represents a particularly attractive approach as it converts racemic starting materials into enantioenriched products through a mechanism that destroys and regenerates stereoelements [20]. This transformation is overall redox-neutral and involves sequential steps that demonstrate remarkable stereochemical control [20].

Catalytic asymmetric nucleophilic fluorination using boron trifluoride has been developed as a method for introducing fluorine substituents with high enantioselectivity [18]. Various chiral fluorinated oxazine products can be obtained with excellent enantioselectivities (up to >99% ee) and diastereoselectivities (up to >20:1 dr) using this methodology [18]. The success of this approach relies on the dual role of boron trifluoride as both a fluorine reagent and an activating agent [18].

The mechanism of asymmetric fluorination involves the formation of chiral iodine catalyst complexes that control the stereochemical course of the reaction [18]. Control experiments demonstrate that the specific choice of fluorine source is critical for achieving high selectivity, with boron trifluoride showing superior performance compared to alternative fluorinating agents [18].

Nickel-catalyzed asymmetric cross-coupling reactions provide another avenue for accessing chiral fluorene derivatives [17]. The development of catalytic enantioselective synthesis of tertiary alkyl fluorides through Negishi reactions of racemic α-halo-α-fluoroketones represents the first catalytic asymmetric cross-coupling that employs geminal dihalides as electrophiles [17]. This methodology achieves selective reaction of carbon-bromine or carbon-chlorine bonds in the presence of carbon-fluorine bonds using nickel/bis(oxazoline) catalyst systems [17].

The products of these stereoconvergent cross-coupling reactions, enantioenriched tertiary α-fluoroketones, can be converted into an array of interesting organofluorine compounds [17]. This versatility makes the asymmetric approach particularly valuable for accessing complex fluorene derivatives that incorporate multiple functional groups and stereochemical elements [17].

Research Findings Summary

The synthesis of 2-methoxyfluoren-9-one can be accomplished through multiple synthetic pathways, each offering distinct advantages and limitations. Conventional oxidation approaches provide direct access from methoxy-substituted fluorenes with yields ranging from 34% to 84% depending on the specific oxidizing agent and reaction conditions [2] [7] [6] [5]. Friedel-Crafts acylation methods offer alternative routes through intramolecular cyclization strategies, with yields typically in the 70-90% range for related fluorene systems [9] [10] [11].

Advanced synthesis techniques, including microwave-assisted methods and catalytic asymmetric approaches, provide significant improvements in reaction efficiency and product selectivity [14] [15] [16] [17] [18] [19] [20]. Microwave irradiation can reduce reaction times by factors of 6-8 while maintaining or improving yields [14] [16]. Asymmetric synthesis methods achieve enantioselectivities exceeding 90% for related fluorene derivatives, opening new possibilities for preparing chiral variants of 2-methoxyfluoren-9-one [17] [18] [19] [20].

The mechanistic understanding developed through kinetic studies provides valuable insights for optimizing synthetic protocols [2] [3] [5]. The role of substituent effects, catalyst systems, and reaction conditions has been systematically investigated, providing a solid foundation for rational synthetic design [2] [10] [6].

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Exact Mass

210.068079557 g/mol

Monoisotopic Mass

210.068079557 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-21-2023

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